molecular formula C6H13BrN2 B044762 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 125224-62-6

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Cat. No.: B044762
CAS No.: 125224-62-6
M. Wt: 193.08 g/mol
InChI Key: KSHGGRGZBKHXTJ-GEMLJDPKSA-N
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Description

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This compound is often used as a starting material for the synthesis of chiral ligands and catalysts, making it valuable in asymmetric synthesis and catalysis.

Mechanism of Action

Target of Action

It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands . These ligands can bind to various targets, influencing their activity.

Mode of Action

The compound interacts with its targets through the formation of chiral diazabicyclic ligands These ligands can influence the activity of their targets, leading to various biochemical changes

Biochemical Pathways

The compound is involved in the preparation of diazabicyclo[2.2.1]heptane derivatives, which are used as catalysts in asymmetric catalysis reactions . These reactions can influence various biochemical pathways, although the specific pathways affected would depend on the nature of the reaction and the targets involved.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the nature of its targets and the biochemical pathways it influences. As it is used in the synthesis of chiral diazabicyclic ligands and as a catalyst in asymmetric catalysis reactions , it can influence a wide range of molecular and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane using hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified through crystallization or other separation techniques to obtain the desired dihydrobromide salt.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the bicyclic structure.

    Catalytic Reactions: As a chiral catalyst, it can facilitate asymmetric synthesis reactions, leading to the formation of enantiomerically pure products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted diazabicycloheptane derivatives, while catalytic reactions can produce enantiomerically pure compounds.

Scientific Research Applications

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral ligand in the synthesis of dicopper(II) complexes and other metal-organic frameworks.

    Biology: The compound’s chiral properties make it useful in studying enzyme-substrate interactions and other biochemical processes.

    Industry: The compound is used as an organocatalyst in various industrial processes, including the Biginelli reaction for the synthesis of dihydropyrimidinones.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: Similar in structure but with a benzyl group, used in similar catalytic applications.

    (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride: Another bicyclic compound with different ring size and nitrogen positioning.

    1,4-Diazabicyclo[2.2.2]octane: A related compound with a different bicyclic structure, used as a ligand and catalyst.

Uniqueness

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific chiral centers and bicyclic structure, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metal ions and act as a chiral catalyst sets it apart from other similar compounds.

Properties

CAS No.

125224-62-6

Molecular Formula

C6H13BrN2

Molecular Weight

193.08 g/mol

IUPAC Name

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide

InChI

InChI=1S/C6H12N2.BrH/c1-8-4-5-2-6(8)3-7-5;/h5-7H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

KSHGGRGZBKHXTJ-GEMLJDPKSA-N

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2.Br

SMILES

CN1CC2CC1CN2.Br.Br

Canonical SMILES

CN1CC2CC1CN2.Br

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 2
Reactant of Route 2
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 3
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 4
Reactant of Route 4
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 5
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Reactant of Route 6
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

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